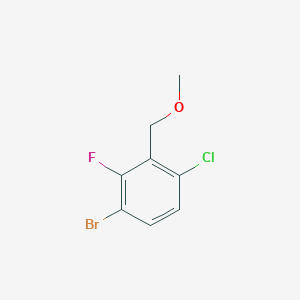

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

描述

“1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene” can be represented by the InChI code: 1S/C7H5BrClFO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 .科学研究应用

Medicinal Chemistry and Drug Development

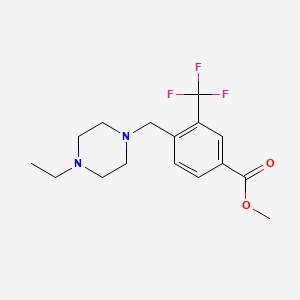

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene can serve as a valuable starting material for the synthesis of novel pharmaceutical compounds. Researchers can modify its structure to create potential drug candidates. For instance:

- IKK2 Inhibitors : The compound can be used in the multi-step synthesis of IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitors . These inhibitors play a crucial role in regulating inflammation and immune responses.

Organic Synthesis and Carbon-Carbon Bond Formation

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is amenable to various synthetic transformations. Here’s one notable application:

- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds. Such reactions are essential in constructing complex organic molecules .

Benzylic Position Reactions

The benzylic position (adjacent to the benzene ring) is chemically interesting. Here’s how this compound behaves:

- SN1 and SN2 Reactions : Depending on the specific substitution pattern, benzylic halides can undergo either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) reactions. 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides prefer the SN1 pathway due to resonance stabilization of the carbocation intermediate .

作用机制

Target of Action

It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution

Result of Action

As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.

属性

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRQNOLVARHHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)